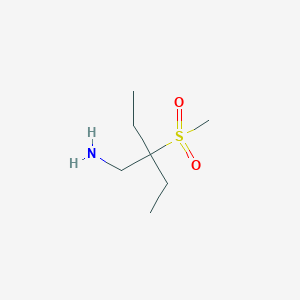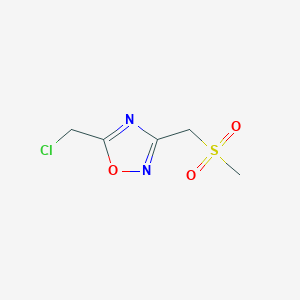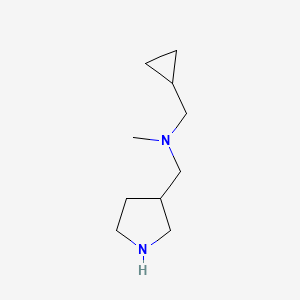![molecular formula C13H18BrCl2NO B1374567 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-56-6](/img/structure/B1374567.png)
4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride
説明
“4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H18BrCl2NO . It is used in scientific experiments.
Synthesis Analysis
The synthesis of piperazine derivatives, which could be related to the synthesis of this compound, has been discussed in a recent study . The study focuses on the methods for the synthesis of piperazine derivatives, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a bromo-chlorophenoxyethyl group . The molecular weight of the compound is 355.10 g/mol .科学的研究の応用
Metabolic Activity in Obese Rats
4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride has been studied for its metabolic activity. In obese rats, chronic administration led to reduced food intake and weight gain, with an observed increase in free fatty acid concentration (Massicot, Steiner, & Godfroid, 1985).
Effect on Feeding Behavior
The compound's effect on feeding behavior has also been investigated, particularly its influence on satiety. It was found to affect the satiety center by reducing obesity induced in mice, marking it as the first non-amphetamine substance with such properties (Massicot, Thuillier, & Godfroid, 1984).
Synthesis and Antimicrobial Activities
Another significant application is in the synthesis of certain compounds for antimicrobial activities. Studies have focused on synthesizing and characterizing such compounds, particularly their effectiveness against various microbes like Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus (Ovonramwen, Owolabi, & Oviawe, 2019).
Antibacterial Potentials
Compounds with piperidine derivatives, including those related to this compound, have been synthesized and evaluated for their antibacterial potentials. They have shown moderate inhibitor activity against various bacterial strains, such as Salmonella typhi and Bacillus subtilis (Iqbal et al., 2017).
Cytotoxic and Anticancer Agents
This compound has been part of studies in synthesizing new classes of cytotoxic agents for potential use in cancer treatment. These studies highlight its role in developing novel anticancer agents with significant cytotoxicity toward various cell lines (Dimmock et al., 1998).
Antioxidant Capacity and Anticholinesterase Activity
Studies have also been conducted on the antioxidant capacity and anticholinesterase activity of compounds with piperidine derivatives. These compounds have shown notable activity in various antioxidant assays, indicating their potential in medicinal chemistry (Karaman et al., 2016).
Neuroprotective Activities
Research has been directed towards the synthesis of aryloxyethylamine derivatives with potential neuroprotective effects. These compounds have shown efficacy in protecting cells against glutamate-induced cell death, suggesting their application in developing anti-ischemic stroke agents (Zhong et al., 2020).
Impurities in Cloperastine Hydrochloride
The compound has been used in studies to identify and quantify impurities in cloperastine hydrochloride, a piperidine derivative used in cough treatment. This research is crucial for ensuring the quality and safety of pharmaceutical products (Liu et al., 2020).
Anti-Acetylcholinesterase Activity
Synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have revealed anti-acetylcholinesterase activities, which is vital for developing antidementia agents (Sugimoto et al., 1990).
特性
IUPAC Name |
4-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.ClH/c14-12-9-11(15)1-2-13(12)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTLRPRZTRVLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid](/img/structure/B1374486.png)
![2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B1374487.png)
![1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine](/img/structure/B1374489.png)

![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)

![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)

![2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374501.png)
![3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374502.png)
![3-[(Aminocarbonyl)amino]-2-methylbenzoic acid](/img/structure/B1374503.png)
![2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374504.png)
![3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1374505.png)
![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)